molecular formula C17H12N4 B1675679 LY-364947 CAS No. 396129-53-6

LY-364947

Cat. No.: B1675679
CAS No.: 396129-53-6
M. Wt: 272.30 g/mol
InChI Key: IBCXZJCWDGCXQT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LY-364947 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Chemical Reactions Analysis

LY-364947 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: this compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired outcome.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

LY-364947 has a wide range of scientific research applications, including:

Mechanism of Action

LY-364947 exerts its effects by selectively inhibiting the TGF-β type-I receptor (TGF-β RI). This inhibition blocks the downstream signaling pathways activated by TGF-β, leading to the regulation of various cellular processes such as cell invasion, differentiation, and apoptosis. The molecular targets involved include TGF-β RI, TGF-β RII, and MLK-7 .

Comparison with Similar Compounds

LY-364947 is unique in its high selectivity and potency for TGF-β RI compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific targeting of TGF-β RI with minimal off-target effects, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCXZJCWDGCXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332266
Record name 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396129-53-6
Record name 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Pyridin-2-yl)(1H)-pyrazol-4-yl quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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